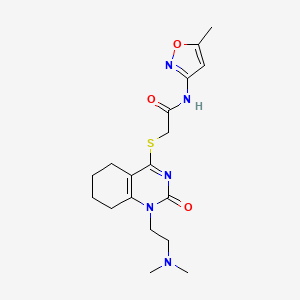
1-(2,4-Dinitrophenyl)-4-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,4-Dinitrophenyl)-4-phenylpiperidine” is likely to be an organic compound consisting of a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) substituted with a phenyl group at the 4-position and a 2,4-dinitrophenyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the electron-withdrawing nitro groups on the 2,4-dinitrophenyl moiety and the electron-donating effect of the phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of nitro groups could make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Thin Layer Chromatography in Protein Sequencing
Dinitrophenyl (DNP) derivatives of amino acids, including potentially related compounds, play a crucial role in protein sequencing. Their identification through thin layer chromatography (TLC) is essential for the success of sequencing proteins, such as insulin, due to the clear resolution of amino acid derivatives required for identifying protein sequences. The review by Bhushan and Reddy (1989) highlights the application of TLC in analyzing DNP-amino acids, underscoring its importance in protein research (Bhushan & Reddy, 1989).
Phenylpiperazine Derivatives in Medicinal Chemistry
Phenylpiperazine derivatives have been highlighted for their versatility in the medicinal chemistry field. A patent review by Maia et al. (2012) discusses the N-phenylpiperazine scaffold's potential in CNS disorder treatments and suggests expanding its application to other therapeutic areas. This review points out the underutilization of this molecular template despite its proven drug-likeness and suggests areas for future research (Maia, Tesch, & Fraga, 2012).
Methane Utilization by Methanotrophs
Methanotrophs, bacteria capable of using methane as their sole carbon source, offer a wide array of biotechnological applications, from single-cell protein production to generating components for nanotechnology and bioremediation. The review by Strong, Xie, and Clarke (2015) presents methanotrophs as potential value generators while utilizing methane, highlighting the broad application spectrum of these bacteria in environmental and biotechnological fields (Strong, Xie, & Clarke, 2015).
Mécanisme D'action
Target of Action
The primary target of 1-(2,4-Dinitrophenyl)-4-phenylpiperidine is the mitochondria . Specifically, it acts on the mitochondrial oxidative phosphorylation process .
Mode of Action
This compound, similar to 2,4-Dinitrophenol (DNP), acts as an uncoupling agent in the oxidative phosphorylation process . It causes a dose-dependent mitochondrial uncoupling, leading to the rapid loss of ATP as heat .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway . By uncoupling this pathway, it disrupts the proton gradient across the mitochondrial inner membrane, leading to a rapid consumption of energy without ATP production .
Pharmacokinetics
The compound exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The primary result of the compound’s action is the rapid loss of ATP as heat, leading to increased metabolic rate and potential weight loss . This can also lead to uncontrolled hyperthermia, posing significant risks .
Safety and Hazards
Orientations Futures
The future research directions for “1-(2,4-Dinitrophenyl)-4-phenylpiperidine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .
Propriétés
IUPAC Name |
1-(2,4-dinitrophenyl)-4-phenylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-19(22)15-6-7-16(17(12-15)20(23)24)18-10-8-14(9-11-18)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDHJBJMACUQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-4-piperidinecarboxamide](/img/structure/B2745613.png)
![2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2745614.png)
![3-[4-[1-(2-Cyanoethyl)-3,5-dimethylpyrazol-4-yl]selanyl-3,5-dimethylpyrazol-1-yl]propanenitrile](/img/structure/B2745615.png)
![N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2745616.png)

![3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2745619.png)





![1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2745632.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2745633.png)
